N~1~-(5-ACETYL-2,6-DIMETHYL-4-PYRIMIDINYL)-2-METHYLPROPANAMIDE
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Overview
Description
N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide is a synthetic organic compound characterized by its unique pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Acetylation: The pyrimidine ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Alkylation: The acetylated pyrimidine is further alkylated with 2-methylpropanoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of N1-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-phenylacetamide
- N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-ethylpropanamide
Uniqueness
N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-acetyl-2,6-dimethylpyrimidin-4-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-6(2)12(17)15-11-10(8(4)16)7(3)13-9(5)14-11/h6H,1-5H3,(H,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODJAZQSSWKXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NC(=O)C(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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